molecular formula C7H6BFN2O2 B1472702 {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid CAS No. 1626336-01-3

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Cat. No.: B1472702
CAS No.: 1626336-01-3
M. Wt: 179.95 g/mol
InChI Key: OGCGNGUVMZIRGX-UHFFFAOYSA-N
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Description

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a useful research compound. Its molecular formula is C7H6BFN2O2 and its molecular weight is 179.95 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound binds to the active site of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of cancer cells, particularly breast cancer cells . This inhibition is achieved through the disruption of cell signaling pathways that are crucial for cell growth and survival. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs . This binding inhibits the autophosphorylation of the receptor, preventing the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. These pathways are essential for cell proliferation and survival, and their inhibition leads to reduced cancer cell growth and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of cancer cell proliferation and increased apoptosis . These findings suggest that the compound has potential for long-term therapeutic applications.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At lower doses, the compound effectively inhibits cancer cell growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including toxicity to normal cells and tissues. These findings highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its interaction with FGFRs . The compound is metabolized by enzymes in the liver, and its metabolites are excreted through the kidneys. The interaction with FGFRs affects metabolic flux and can lead to changes in metabolite levels, further influencing cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells . The compound tends to accumulate in cancer cells, where it exerts its inhibitory effects on FGFRs, leading to reduced cell proliferation and increased apoptosis.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs . The compound may also be directed to specific cellular compartments through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to effectively inhibit FGFR signaling and exert its anti-cancer effects.

Properties

IUPAC Name

(4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFN2O2/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCGNGUVMZIRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C2C(=C1F)C=CN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.